molecular formula C7H5Cl3Zn B8492989 3,4-DICHLOROBENZYLZINCCHLORIDE

3,4-DICHLOROBENZYLZINCCHLORIDE

Cat. No.: B8492989
M. Wt: 260.8 g/mol
InChI Key: AVZKZESMSMOMSH-UHFFFAOYSA-M
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Description

3,4-Dichlorobenzyl chloride (CAS 102-47-6) is an organochlorine compound with the molecular formula C₇H₅Cl₃ and a molecular weight of 195.47 g/mol . It is structurally characterized by a benzyl group substituted with chlorine atoms at the 3- and 4-positions and an additional chloromethyl group. This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. Its applications include:

  • Pharmaceuticals: Synthesis of active ingredients and drug intermediates (e.g., antipsychotics, antimicrobial agents) .
  • Agrochemicals: Production of herbicides, fungicides, and insecticides .
  • Dyes and Polymers: Building block for chlorinated aromatic polymers .

Key properties include a boiling point of 116–119°C at 1 mmHg and a density of 1.41 g/cm³ . It is classified as a corrosive liquid (UN 3265) and requires careful handling due to its irritant effects on skin, eyes, and mucous membranes .

Properties

Molecular Formula

C7H5Cl3Zn

Molecular Weight

260.8 g/mol

IUPAC Name

zinc;1,2-dichloro-4-methanidylbenzene;chloride

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

AVZKZESMSMOMSH-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)Cl)Cl.[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-DICHLOROBENZYLZINCCHLORIDE involves several steps. One common method includes the chlorination of benzene derivatives under specific reaction conditions. For instance, the chlorination of 2,6-dichlorotoluene with chlorine in the presence of phosphorus pentachloride and light can yield 2,6-dichlorobenzyl chloride . This intermediate can then be reacted with zinc chloride to form the desired compound. Industrial production methods often involve similar chlorination reactions, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

3,4-DICHLOROBENZYLZINCCHLORIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, metal catalysts, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-DICHLOROBENZYLZINCCHLORIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DICHLOROBENZYLZINCCHLORIDE involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in various biochemical processes, including enzyme catalysis and regulation of protein function . The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, influencing their activity and stability.

Comparison with Similar Compounds

2,4-Dichlorobenzyl Chloride (CAS 94-99-5)

Molecular Formula : C₇H₅Cl₃
Molecular Weight : 195.47 g/mol
Structure : Chlorine atoms at 2- and 4-positions on the benzene ring.

Property 3,4-Dichlorobenzyl Chloride 2,4-Dichlorobenzyl Chloride
Boiling Point 116–119°C (1 mmHg) 83°C (2 mmHg)
Applications Pharmaceuticals, agrochemicals Fragrances, reagents
Reactivity More reactive in Grignard reactions Less reactive due to steric hindrance
Safety Corrosive (UN 3265) Similar corrosive classification

Key Difference : The positional isomerism of chlorine atoms alters reactivity and applications. 3,4-Dichlorobenzyl chloride is prioritized in drug synthesis due to its electronic effects, whereas 2,4-dichlorobenzyl chloride is used in fragrances and specialty reagents .

2,6-Dichlorobenzyl Zinc Chloride (CAS 307531-80-2)

Molecular Formula : C₇H₅Cl₃Zn
Molecular Weight : 271.59 g/mol
Structure : Zinc-coordinated benzyl chloride with chlorine at 2- and 6-positions.

Property 3,4-Dichlorobenzyl Chloride 2,6-Dichlorobenzyl Zinc Chloride
Chemical Class Organochlorine Organozinc reagent
Applications Intermediate in drug synthesis Coupling agent in cross-coupling reactions
Reactivity Forms Grignard reagents Acts as a nucleophile in Suzuki-Miyaura reactions
Handling Requires corrosion-resistant storage Air- and moisture-sensitive

Key Difference : The zinc-coordinated derivative is highly reactive in metal-catalyzed reactions, unlike the parent chloride, which is primarily a halogenation agent.

A22 Hydrochloride (CAS 22816-60-0)

Molecular Formula : C₈H₉Cl₃N₂S
Molecular Weight : 271.59 g/mol
Structure : 3,4-Dichlorobenzyl group linked to a thiourea moiety.

Property 3,4-Dichlorobenzyl Chloride A22 Hydrochloride
Function Synthetic intermediate MreB cytoskeleton disruptor
Bioactivity None Antimicrobial activity
Melting Point N/A 210°C

Key Difference : Functionalization with a thiourea group imparts bioactivity, making A22 a tool compound in microbiology, unlike the inert parent chloride.

Market and Industrial Outlook

  • 3,4-Dichlorobenzyl Chloride : Projected CAGR of 4% (2024–2029) driven by pharmaceutical R&D . Key producers include AK Scientific Inc. and Biosynth Carbosynth .
  • 2,4-Dichlorobenzyl Chloride : Stable demand in fragrances and dyes, with niche applications in disinfectants .

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